3,7-O-二乙酰松脂素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex molecules like 3,7-O-Diacetylpinobanksin often involves multi-step chemical reactions, starting from simpler precursors. For instance, a related synthesis involves the preparation of diacetate derivatives from diene precursors through regioselective synthesis methods, followed by acetylation and rearrangement reactions to yield final products (Van Arnum et al., 2004).

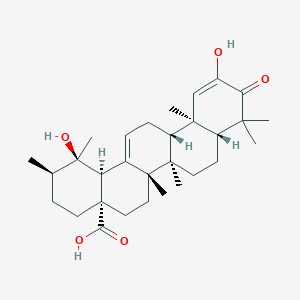

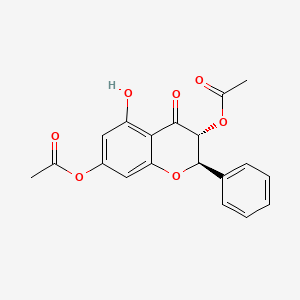

Molecular Structure Analysis

The molecular structure of compounds like 3,7-O-Diacetylpinobanksin is crucial for understanding their chemical behavior and potential applications. X-ray crystallography and other spectroscopic methods such as NMR and IR spectroscopy are commonly used to determine the precise arrangement of atoms within a molecule. For example, the structure of a related compound, 1,6-diacetyl-3,4,7,8-tetramethyl-2,5-dithioglycoluril, was elucidated using X-ray crystallography, revealing the coplanar and twisted arrangements of acetyl groups relative to the thioureido rings (Cow, 1998).

Chemical Reactions and Properties

The chemical reactivity of 3,7-O-Diacetylpinobanksin is influenced by its functional groups and molecular structure. Reactions such as acetylation, reduction, and carbonyl reduction are common in the modification of such compounds to achieve desired properties or to produce derivatives with specific functions. For example, the production of (3S)-acetoin from diacetyl involves the reduction of carbonyl groups using specific enzymes, demonstrating the chemical transformations possible with diacetyl compounds (Gao et al., 2013).

科学研究应用

组蛋白脱乙酰酶抑制:Massa 等人 (2001) 的一项研究讨论了合成的组蛋白脱乙酰酶 (HDAC) 抑制剂,这在癌症治疗和表观遗传调控中很重要 (Massa 等人,2001)。

气道基底细胞损伤研究:McGraw 等人 (2020) 研究了二乙酰诱导的气道基底细胞损伤,这对理解呼吸系统疾病和电子烟的影响有意义 (McGraw 等人,2020)。

药物发现视角:Drews (2000) 提供了药物发现历史视角的见解,强调了分子生物学和基因组学,可能与涉及 3,7-O-二乙酰松脂素等化合物的药物开发相关 (Drews,2000)。

配位化学及应用:Mahmoud 等人 (2020) 探索了配位化学和各种应用,包括与 3,7-O-二乙酰松脂素结构类似的化合物的药用 (Mahmoud 等人,2020)。

食品和饮料工业:Bartowsky 和 Henschke (2004) 回顾了二乙酰在食品和饮料工业中的作用,特别是在葡萄酒中,这可以为使用类似化合物的背景提供背景 (Bartowsky 和 Henschke,2004)。

生物技术生产:Zhang 等人 (2015) 专注于二乙酰的生物技术生产,重点介绍了可应用于类似化合物的基因工程方法 (Zhang 等人,2015)。

植入式生物医学应用:Khor 和 Lim (2003) 探索了甲壳素和壳聚糖在植入式生物医学应用中的使用,这可能是 3,7-O-二乙酰松脂素类似生物医学应用的有用参考 (Khor 和 Lim,2003)。

抗菌和抗糖化活性:Gutiérrez-García 等人 (2017) 研究了 DAPG,一种具有抗菌和抗糖化活性的化合物,可能与了解 3,7-O-二乙酰松脂素的生物活性有关 (Gutiérrez-García 等人,2017)。

属性

IUPAC Name |

[(2R,3R)-7-acetyloxy-5-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O7/c1-10(20)24-13-8-14(22)16-15(9-13)26-18(12-6-4-3-5-7-12)19(17(16)23)25-11(2)21/h3-9,18-19,22H,1-2H3/t18-,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHPBJCBJRYFGP-MOPGFXCFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)OC(=O)C)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](OC2=CC(=CC(=C2C1=O)O)OC(=O)C)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。